3-Fluoro-p-anisaldehyde

Description

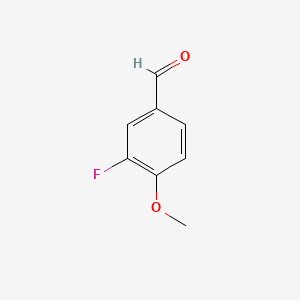

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQCZBSZZLWDGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188596 | |

| Record name | 3-Fluoro-p-anisaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351-54-2 | |

| Record name | 3-Fluoro-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-p-anisaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000351542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoro-p-anisaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-p-anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Fluoro-p-anisaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2CG7GUS9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Fluoro-p-anisaldehyde CAS number 351-54-2

An In-Depth Technical Guide to 3-Fluoro-p-anisaldehyde (CAS: 351-54-2)

Introduction

This compound, also known as 3-Fluoro-4-methoxybenzaldehyde, is a fluorinated aromatic aldehyde with the CAS number 351-54-2. It serves as a crucial and versatile intermediate in organic synthesis. The presence of both a fluorine atom and a methoxy group on the benzene ring imparts unique electronic properties, enhancing its reactivity and making it a valuable building block for complex molecules.[1] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and safety protocols, tailored for professionals in research, chemical synthesis, and drug development. Its utility spans the creation of pharmaceuticals, agrochemicals, advanced materials, and fluorescent probes.[1]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is critical for its handling, reaction setup, and purification.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 351-54-2 | [1] |

| Molecular Formula | C₈H₇FO₂ | [1] |

| Molecular Weight | 154.14 g/mol | [1] |

| IUPAC Name | 3-fluoro-4-methoxybenzaldehyde | [2] |

| Synonyms | 3-Fluoro-4-methoxybenzaldehyde, p-Anisaldehyde, 3-fluoro- | [2][3] |

| Appearance | Light yellow to yellow to green powder, lump, or clear liquid | [1][4] |

| Melting Point | 29 °C | [1] |

| Boiling Point | 132 °C at 11 mmHg | [1][3] |

| Purity | ≥ 98.0% (by GC) | [1][4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While detailed spectral data with specific peak assignments are proprietary to manufacturers, the available techniques and expected characteristic signals are outlined below.

| Spectroscopy | Technique / Expected Signals | Reference(s) |

| Infrared (IR) | FTIR (Melt), ATR-IR (Neat): Characteristic peaks are expected for C=O stretching of the aldehyde (approx. 1700-1750 cm⁻¹), aromatic C=C stretching (approx. 1500-1600 cm⁻¹), C-O stretching of the methoxy group (approx. 1200-1300 cm⁻¹), and C-H stretching of the aldehyde (two bands approx. 2700-2900 cm⁻¹). | [2][5] |

| NMR | ¹H NMR: Signals corresponding to the aldehyde proton, aromatic protons, and methoxy group protons are expected. The fluorine atom will cause characteristic splitting patterns in adjacent proton signals. | [6] |

| Mass Spectrometry (MS) | GC-MS: The molecular ion peak (M⁺) is expected at m/z 154. Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29). The top peak is observed at m/z 153. | [2][7] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method is the Vilsmeier-Haack formylation of an electron-rich aromatic precursor, such as 2-fluoroanisole. This reaction introduces a formyl (-CHO) group onto the benzene ring.

Plausible Synthesis: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic compounds.[8] It involves the in-situ formation of the Vilsmeier reagent (a substituted chloroiminium ion) from a formamide (like DMF) and phosphorus oxychloride (POCl₃), which then acts as the electrophile.[9][10]

Experimental Protocol: Formylation of 2-Fluoroanisole

-

Materials: 2-Fluoroanisole, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Sodium acetate, Dichloromethane (DCM), Water, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

Reagent Preparation: In a three-necked, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool DMF (1.2 equivalents) to 0 °C in an ice bath.

-

Slowly add POCl₃ (1.1 equivalents) dropwise to the cooled DMF while stirring, maintaining the temperature below 5 °C. Allow the mixture to stir for 30 minutes at this temperature to form the Vilsmeier reagent.

-

Reaction: Add 2-Fluoroanisole (1.0 equivalent) to the flask, and let the reaction mixture slowly warm to room temperature. Then, heat the mixture to 60-80 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9][11]

-

Work-up: After the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.

-

Neutralize the mixture by slowly adding a saturated solution of sodium acetate until the pH is approximately 6-7.

-

Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.[12]

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel to obtain the final product.[6]

-

Applications in Research and Drug Development

This compound is a highly sought-after intermediate due to the advantageous properties conferred by the fluorine substituent, such as enhanced metabolic stability and binding affinity in drug candidates.

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceuticals. Notably, it is used to prepare fluorinated analogues of Combretastatin A-4, a compound with potent anti-cancer activity. It also serves as a building block for the API Cimicoxib, an anti-inflammatory drug.

-

Organic and Agrochemical Synthesis: Its aldehyde group readily participates in reactions like aldol condensations, Wittig reactions, and reductive aminations, making it a versatile tool for constructing complex molecular architectures found in agrochemicals, dyes, and fine chemicals.[1]

-

Materials Science: The compound is utilized in the development of novel polymers and coatings, where its unique structure can improve durability and resistance to environmental factors.[1]

-

Fluorescent Probes: Researchers employ this aldehyde in the creation of fluorescent probes for biological imaging, where the fluorine atom can enhance signal intensity and specificity.[1]

Biological Relevance and Downstream Effects

While this compound itself is not typically the final biologically active agent, its incorporation into larger molecules is of significant interest in drug discovery. The fluorine atom is a bioisostere for a hydrogen atom but possesses vastly different electronic properties. Its high electronegativity can alter the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug.

The primary biological relevance of this compound is therefore as a "functional carrier" of these desirable properties into a final drug compound, which then interacts with specific cellular signaling pathways. For instance, the combretastatin analogues synthesized from it target tubulin polymerization, a critical process in cell division, thereby exerting an anti-cancer effect.

Safety and Handling

Proper handling and storage of this compound are crucial to ensure laboratory safety. The compound is classified with several hazards.

| Hazard Information | GHS Classification and Precautionary Statements |

| Pictogram | Warning |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | Store in a well-ventilated place at 2-8 °C. Keep container tightly closed. The compound is air-sensitive; storage under an inert atmosphere is recommended.[1][3] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

Data compiled from publicly available Safety Data Sheets (SDS) and chemical databases.[2][3]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H7FO2 | CID 67696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 351-54-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. brainly.com [brainly.com]

- 6. Page loading... [wap.guidechem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

A Technical Guide to 3-Fluoro-p-anisaldehyde: A Key Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-p-anisaldehyde, a halogenated aromatic aldehyde, has emerged as a critical intermediate in the landscape of organic synthesis and medicinal chemistry. Its strategic importance lies in the unique physicochemical properties imparted by the fluorine and methoxy substituents on the benzene ring. The presence of fluorine, a bioisostere of the hydrogen atom, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of parent molecules. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and key applications of this compound, with a focus on its role in the development of therapeutic agents.

Core Molecular and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₈H₇FO₂[1][2][3][4][5] |

| Molecular Weight | 154.14 g/mol [1][2][3][4][5] |

| IUPAC Name | 3-Fluoro-4-methoxybenzaldehyde[2] |

| Synonyms | This compound, 3-Fluoro-4-methoxy benzaldehyde |

| CAS Number | 351-54-2[1] |

| Appearance | Light yellow to yellow to green powder, lump, or clear liquid[1] |

| Melting Point | 29-35 °C[1][6] |

| Boiling Point | 132 °C at 11 mmHg[1] |

| Purity | ≥98% (GC) is commercially available[1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of a fluorinated combretastatin A-4 analogue are presented below.

Synthesis of this compound

One common laboratory-scale synthesis involves the formylation of 2-fluoroanisole.

Reaction Scheme:

This compound + (3,4,5-Trimethoxyphenyl)methyl)triphenylphosphonium bromide --(Base)--> (Z)-1-(3-Fluoro-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene

Caption: Synthetic workflow for a fluorinated combretastatin A-4 analogue.

Conclusion

This compound is a versatile and valuable reagent in modern drug discovery and development. Its straightforward synthesis and the advantageous properties conferred by its fluoro and methoxy groups make it an attractive starting material for the synthesis of complex and biologically active molecules. The detailed protocols and workflow provided in this guide offer a practical resource for researchers engaged in the synthesis of novel therapeutics.

References

- 1. Computational Design and Synthesis of Novel Fluoro-Analogs of Combretastatins A-4 and A-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. www1.udel.edu [www1.udel.edu]

- 4. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 3-氟-4-甲氧基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 3-Fluoro-p-anisaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-p-anisaldehyde, a fluorinated aromatic aldehyde, is a versatile building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties, conferred by the fluorine and methoxy substituents on the benzene ring, make it a valuable precursor for the synthesis of a wide range of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with insights into its synthesis, reactivity, and key applications in drug discovery and development.

Core Physical and Chemical Properties

This compound is a solid at room temperature, appearing as a light yellow to green powder or lump.[1][2] It is characterized by the following identifiers and physical properties:

| Property | Value | Reference(s) |

| Chemical Name | 3-Fluoro-4-methoxybenzaldehyde | [3] |

| Synonyms | This compound, 3-Fluoroanisaldehyde | [3] |

| CAS Number | 351-54-2 | [1][2] |

| Molecular Formula | C₈H₇FO₂ | [1][4] |

| Molecular Weight | 154.14 g/mol | [1][4] |

| Appearance | Light yellow to yellow to green powder to lump to clear liquid | [1][5] |

| Melting Point | 29 °C | [1] |

| Boiling Point | 132 °C at 11 mmHg | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| Purity | ≥ 98% (GC) | [1][5] |

| Storage Conditions | 2 - 8 °C, under an inert atmosphere, air-sensitive | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Below is a summary of typical spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 9.80 (s, 1H, -CHO)

-

δ 7.53 (d, J = 7.9 Hz, 1H, Ar-H)

-

δ 7.31 (s, 1H, Ar-H)

-

δ 7.13 (d, J = 7.9 Hz, 1H, Ar-H)

-

δ 3.82 (s, 3H, -OCH₃)[1]

-

-

¹³C NMR (DMSO-d₆, 101 MHz):

-

δ 191.3, 164.2, 131.8, 129.7, 114.5, 55.7[1]

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A strong carbonyl (C=O) stretching vibration is expected around 1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations, as well as C-O and C-F stretching bands, will also be present.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M+) for this compound would be observed at an m/z of approximately 154.04.

Synthesis and Reactivity

Synthesis

While specific, detailed industrial synthesis protocols for this compound are proprietary, a common laboratory-scale approach involves the formylation of 2-fluoroanisole. One potential synthetic route is the Vilsmeier-Haack reaction, which introduces a formyl group onto an activated aromatic ring.

Caption: Generalized synthesis pathway for this compound.

Reactivity

This compound is a versatile intermediate due to the reactivity of its aldehyde group and the substituted aromatic ring.[2] The aldehyde functionality can undergo a variety of transformations, including:

-

Oxidation: to form 3-fluoro-4-methoxybenzoic acid.

-

Reduction: to yield 3-fluoro-4-methoxybenzyl alcohol.

-

Condensation reactions: with amines, hydrazines, and active methylene compounds to form Schiff bases, hydrazones, and various heterocyclic systems, respectively.

The aromatic ring is activated by the methoxy group and can participate in electrophilic aromatic substitution reactions, although the directing effects of both the fluoro and formyl groups must be considered.[2]

Applications in Drug Discovery and Development

The strategic incorporation of fluorine into drug candidates can significantly improve their metabolic stability, binding affinity, and pharmacokinetic profiles.[6] Fluorinated benzaldehydes, such as this compound, are therefore highly valuable building blocks in medicinal chemistry.[7]

Intermediate in the Synthesis of Cimicoxib

One of the notable applications of this compound is as a key intermediate in the synthesis of Cimicoxib, a non-steroidal anti-inflammatory drug (NSAID).[7]

Caption: Logical workflow for the application of this compound in drug synthesis.

Precursor for Biologically Active Molecules

Derivatives of this compound are explored for various therapeutic targets. The presence of the fluorine atom can enhance biological activity.[2] For instance, related anisaldehyde compounds have demonstrated antifungal properties by disrupting the cell wall integrity and membrane permeability of pathogens.[8] This suggests that novel derivatives of this compound could be investigated for similar activities.

Experimental Protocols

General Protocol for Spectroscopic Analysis

Objective: To confirm the identity and purity of this compound using NMR, IR, and MS.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆) for NMR

-

NMR tubes

-

FTIR spectrometer with an ATR accessory

-

Mass spectrometer (e.g., with GC-MS capabilities)

Procedure:

-

NMR Spectroscopy:

-

Dissolve a small amount of the sample (5-10 mg) in approximately 0.6 mL of deuterated solvent in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 400 MHz).

-

Process the data (Fourier transform, phase correction, baseline correction) and compare the chemical shifts and coupling constants with reference data.

-

-

IR Spectroscopy:

-

Place a small amount of the solid sample directly onto the crystal of the ATR accessory of the FTIR spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the carbonyl, aromatic, and other functional groups.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer.

-

Obtain the mass spectrum and identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern for further structural elucidation.

-

Caption: Experimental workflow for spectroscopic analysis.

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate safety precautions in a well-ventilated area or fume hood. Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a chemical intermediate of significant interest to the pharmaceutical and chemical industries. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it a valuable tool for the synthesis of complex, high-value molecules. A thorough understanding of its characteristics and handling requirements is essential for its safe and effective use in research and development.

References

- 1. rsc.org [rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C8H7FO2 | CID 67696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apicule.com [apicule.com]

- 8. p-Anisaldehyde Exerts Its Antifungal Activity Against Penicillium digitatum and Penicillium italicum by Disrupting the Cell Wall Integrity and Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Fluoro-p-anisaldehyde: Structural Information and Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-p-anisaldehyde, also known as 3-fluoro-4-methoxybenzaldehyde, is a fluorinated aromatic aldehyde that serves as a versatile building block in organic synthesis.[1] Its unique substitution pattern, featuring both an electron-donating methoxy group and an electron-withdrawing fluorine atom, imparts distinct reactivity and makes it a valuable intermediate in the preparation of complex molecules.[1] This guide provides a comprehensive overview of the structural and physical properties of this compound and its key positional isomers, along with insights into its synthesis and applications, particularly in the realm of pharmaceutical and materials science.[1][2]

Core Compound: this compound Structural and Physical Properties

This compound is a solid at room temperature, appearing as a light yellow to green powder or lump.[2][3] The presence of the fluorine atom can enhance the biological activity of molecules into which it is incorporated, making it a compound of interest in drug discovery.[1]

| Property | Value | References |

| Chemical Formula | C₈H₇FO₂ | [2][4] |

| Molecular Weight | 154.14 g/mol | [2][4] |

| CAS Number | 351-54-2 | [2] |

| IUPAC Name | 3-fluoro-4-methoxybenzaldehyde | [5] |

| Synonyms | This compound, 3-Fluoro-4-methoxy-benzaldehyde | [1][5] |

| Melting Point | 29-35 °C | [2][6] |

| Boiling Point | 132 °C at 11 mmHg | [1] |

| Appearance | Light yellow to yellow to green powder to lump to clear liquid | [2][3] |

| Purity | ≥ 98% (GC) | [2] |

Spectroscopic Data of this compound

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

| Spectrum Type | Key Features |

| ¹H NMR | Spectral data available. |

| ¹³C NMR | Spectral data available. |

| Mass Spectrometry (GC-MS) | m/z top peak at 153, second highest at 154.[5] |

| Infrared (IR) Spectroscopy | FTIR spectra available from various techniques (capillary cell, ATR).[5] |

Positional Isomers of Fluoro-methoxybenzaldehyde

The relative positions of the fluoro, methoxy, and aldehyde groups on the benzene ring give rise to several positional isomers, each with its own distinct physical and chemical properties. A comparison of these isomers is essential for researchers designing synthetic pathways or investigating structure-activity relationships.

| Isomer Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) |

| 2-Fluoro-3-methoxybenzaldehyde | 103438-88-6 | 154.14 | 47-51 | - | - |

| 3-Fluoro-2-methoxybenzaldehyde | 74266-68-5 | 154.14 | 47-48 | 82 @ 12 Torr | - |

| 4-Fluoro-2-methoxybenzaldehyde | 450-83-9 | 154.14 | - | - | - |

| 5-Fluoro-2-methoxybenzaldehyde | 19415-51-1 | 154.14 | 41-46 | 118 @ 14 mmHg | - |

| 2-Fluoro-4-methoxybenzaldehyde | 331-64-6 | 154.14 | 43-48 | - | - |

| 3-Fluoro-5-methoxybenzaldehyde | 699016-24-5 | 154.14 | - | 216 | 1.192 |

| 4-Fluoro-3-methoxybenzaldehyde | 128495-46-5 | 154.14 | 58-62 | 93 @ 4.5 Torr | - |

| 2-Fluoro-5-methoxybenzaldehyde | 105728-90-3 | 154.14 | - | 229-230 | 1.237 |

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been reported. Below is a generalized protocol based on a common synthetic strategy.

Synthesis from o-Fluoroanisole

This method involves the Friedel-Crafts acylation of o-fluoroanisole.

Materials:

-

o-Fluoroanisole

-

Dichloromethane (dry)

-

Titanium tetrachloride (TiCl₄)

-

Dichloromethyl methyl ether or another suitable acylating agent

-

Crushed ice water

-

Diethyl ether

Procedure:

-

Dissolve o-fluoroanisole in dry dichloromethane in a reaction vessel.

-

Cool the solution in an ice bath to maintain a temperature of 10-20°C.

-

Slowly add titanium tetrachloride to the stirred solution.

-

Add the acylating agent (e.g., dichloromethyl methyl ether) dissolved in an equal volume of dichloromethane, maintaining the temperature between 10-20°C.

-

Stir the mixture at room temperature for at least one hour.

-

Pour the reaction mixture into crushed ice water with vigorous stirring.

-

Add diethyl ether and continue stirring under a nitrogen atmosphere until the solution becomes clear.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or silica gel column chromatography to yield 3-Fluoro-4-methoxybenzaldehyde.[2]

Logical Workflow for Synthesis

The synthesis of this compound can be represented by the following logical workflow, illustrating the key stages from starting materials to the purified product.

Caption: General Synthesis Workflow for this compound.

Applications in Research and Development

This compound and its isomers are valuable intermediates in several areas of chemical research and development:

-

Pharmaceuticals: The fluorine substituent can modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.[7] These compounds serve as precursors for a wide range of biologically active molecules.[7]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of pesticides and herbicides.[1]

-

Materials Science: The aldehyde functional group allows for participation in polymerization and cross-linking reactions, making these compounds useful in the development of high-performance polymers, coatings, and other advanced materials.[8] The fluorine atom can impart desirable properties such as thermal stability and hydrophobicity.[8]

Conclusion

This compound and its positional isomers represent a class of fluorinated aromatic aldehydes with significant potential in synthetic chemistry. Their unique electronic properties and reactivity make them key building blocks for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. This guide has provided a detailed overview of their structural and physical properties, along with a representative synthetic protocol, to aid researchers and professionals in leveraging these valuable compounds in their work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | C8H7FO2 | CID 67696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-フルオロ-4-メトキシベンズアルデヒド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Fluoro-p-anisaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Fluoro-p-anisaldehyde (also known as 3-fluoro-4-methoxybenzaldehyde), a key building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique electronic properties, imparted by the fluorine and methoxy substituents, make it a valuable intermediate in organic synthesis.[1] This document details established synthetic protocols and provides a full spectroscopic and physical characterization of the compound.

Physicochemical Properties

This compound is a light yellow solid or liquid at room temperature with the following properties:

| Property | Value | Reference |

| CAS Number | 351-54-2 | [1] |

| Molecular Formula | C₈H₇FO₂ | [1] |

| Molecular Weight | 154.14 g/mol | [1] |

| Melting Point | 29-35 °C | [1][3] |

| Boiling Point | 132 °C at 11 mmHg | [1] |

| Appearance | Light yellow to yellow to green powder, lump, or clear liquid | [1][2] |

Synthesis of this compound

Two primary, high-yielding synthetic routes to this compound are detailed below: the Rieche formylation of 2-fluoroanisole and a Grignard-based approach.

Synthesis Workflow Diagram

Caption: Synthetic routes to this compound.

Method 1: Rieche Formylation of 2-Fluoroanisole

This method involves the electrophilic formylation of 2-fluoroanisole using dichloromethyl methyl ether as the formylating agent and titanium tetrachloride (TiCl₄) as a Lewis acid catalyst. This approach offers a high yield and regioselectivity.

Experimental Protocol:

-

Reaction Setup: A solution of 2-fluoroanisole (0.80 mol) in dry dichloromethane (500 mL) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 10-20°C in an ice bath.[4]

-

Addition of Reagents: To the stirred solution, titanium tetrachloride (1.2 equivalents, 0.96 mol) is added, followed by the dropwise addition of dichloromethyl methyl ether (1.1 equivalents, 0.94 mol). The temperature is maintained between 10-20°C during the addition.[4]

-

Reaction: The mixture is stirred at room temperature for at least one hour after the addition is complete.[4]

-

Work-up: The reaction is quenched by pouring the mixture into crushed ice water with vigorous stirring. Diethyl ether (1 L) is added to the mixture. The organic layer is separated and washed sequentially with water (3x) and saturated sodium bicarbonate solution (3x).[4]

-

Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product as an oil.[4] The final product is purified by vacuum distillation, affording this compound in high purity.[4]

-

Reported Yield: 89.9%[4]

Method 2: Grignard Reaction from 1-Bromo-3-fluoro-4-methoxybenzene

This two-step process begins with the synthesis of 1-bromo-3-fluoro-4-methoxybenzene from 3,4-difluorobromobenzene, followed by the formation of a Grignard reagent and subsequent formylation with N,N-dimethylformamide (DMF).

Experimental Protocol:

Step 1: Synthesis of 1-Bromo-3-fluoro-4-methoxybenzene

-

3,4-Difluorobromobenzene is reacted with sodium methoxide in methanol at 50-65°C for 2-6 hours.[5] The molar ratio of the starting material to sodium methoxide is typically 1:1.0-1.5.[5]

Step 2: Grignard Reaction and Formylation

-

Grignard Reagent Formation: In a dry flask under an inert atmosphere, magnesium turnings (1.1 equivalents) are suspended in anhydrous tetrahydrofuran (THF).[5] A solution of 1-bromo-3-fluoro-4-methoxybenzene (1.0 equivalent) in THF is added slowly to initiate the reaction. The mixture is heated to 40-65°C and stirred for 2-6 hours until the magnesium is consumed.[5]

-

Formylation: The reaction mixture is cooled to 10°C, and N,N-dimethylformamide (1.1 equivalents) is added dropwise.[5] After the addition, the mixture is warmed to room temperature and stirred for 2 hours.[5]

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted into ethyl acetate, and the organic layer is washed with saturated sodium chloride solution.[5]

-

Purification: The organic layer is dried and concentrated. The crude product is then purified by high vacuum distillation to yield this compound.[5]

-

Reported Yield: 73.5%[5]

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through a combination of spectroscopic and physical methods.

Characterization Workflow Diagram

Caption: Logical workflow for compound characterization.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides information on the electronic environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 9.86 | s | Aldehyde proton (-CHO) |

| 7.64 | dd | Aromatic proton |

| 7.60 | d | Aromatic proton |

| 7.09 | t | Aromatic proton |

| 3.98 | s | Methoxy protons (-OCH₃) |

| (Reference: ChemicalBook)[6] |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The presence of fluorine will cause splitting of the signals for nearby carbon atoms (C-F coupling).

| Chemical Shift (δ, ppm) | Assignment |

| ~189 (d) | Aldehyde carbon (¹³C=O) |

| ~160 (d) | Aromatic carbon attached to Fluorine (C-F) |

| ~155 | Aromatic carbon attached to Methoxy group (C-OCH₃) |

| ~130 | Aromatic carbon (CH) |

| ~128 (d) | Aromatic carbon (CH) |

| ~125 (d) | Aromatic carbon (quaternary) |

| ~115 (d) | Aromatic carbon (CH) |

| 56.5 | Methoxy carbon (-O¹³CH₃) |

| (Note: Exact values may vary slightly depending on the solvent. Values are estimated based on spectral data for similar compounds. A spectrum is available from ChemicalBook.)[4][6] |

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope.[7]

| Chemical Shift (δ, ppm) | Assignment |

| -110 to -130 | Aromatic Fluorine (Ar-F) |

| (Note: The chemical shift is reported relative to CFCl₃. The expected range is based on typical values for fluorobenzene derivatives.) |

IR (Infrared) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-3000 | Medium | Aromatic C-H stretch |

| ~2850 & ~2750 | Medium (often two bands) | Aldehyde C-H stretch |

| ~1680-1700 | Strong | Aldehyde C=O stretch |

| ~1600 & ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1250-1280 | Strong | Aryl-O stretch (asymmetric) |

| ~1020-1040 | Medium | Aryl-O stretch (symmetric) |

| ~1100-1200 | Strong | C-F stretch |

| (Note: Based on typical values for substituted benzaldehydes. ATR-IR spectra are available on PubChem.) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Assignment |

| 154 | Molecular Ion [M]⁺ |

| 153 | [M-H]⁺ |

| 125 | [M-CHO]⁺ |

| (Reference: ChemicalBook)[4] |

Conclusion

This guide has outlined reliable and high-yielding methods for the synthesis of this compound and provided a comprehensive set of data for its characterization. The detailed experimental protocols and tabulated spectral information serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the use of this important fluorinated building block in their research and development endeavors.

References

- 1. rsc.org [rsc.org]

- 2. Formylation - Common Conditions [commonorganicchemistry.com]

- 3. 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 13C NMR spectrum [chemicalbook.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. rsc.org [rsc.org]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. This compound | C8H7FO2 | CID 67696 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Safety Profile of 3-Fluoro-p-anisaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 3-Fluoro-p-anisaldehyde (CAS No. 351-54-2), a key intermediate in the pharmaceutical and chemical industries. By consolidating information from Safety Data Sheets (SDS), regulatory databases, and scientific literature, this document aims to equip researchers and professionals with the necessary knowledge for safe handling, storage, and use of this compound. All quantitative data has been summarized in structured tables for clarity, and key experimental protocols are detailed. Visual diagrams generated using the DOT language are provided to illustrate critical safety workflows and logical relationships.

Section 1: Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental settings. This compound, also known as 3-Fluoro-4-methoxybenzaldehyde, is a solid at room temperature, appearing as a light yellow to green powder or lump.[1][2] Key quantitative properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇FO₂ | [1][2] |

| Molecular Weight | 154.14 g/mol | [1][2] |

| CAS Number | 351-54-2 | [1][2] |

| EC Number | 206-514-3 | [3] |

| Melting Point | 29 - 35 °C | [2] |

| Boiling Point | 132 °C at 11 mmHg | [2] |

| Appearance | Light yellow to Yellow to Green powder to lump to clear liquid | [1][2] |

| Purity | >98.0% (GC) | [1][2] |

Section 2: Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are related to its irritant properties and potential for more severe health effects. The GHS classification is detailed in the table below.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

| Carcinogenicity | 2 | H351: Suspected of causing cancer |

| Hazardous to the aquatic environment, long-term hazard | 4 | H413: May cause long lasting harmful effects to aquatic life |

Source: ECHA C&L Inventory[3]

The signal word for this substance is Warning .[3]

GHS Pictograms:

-

Health Hazard

-

Irritant

A visual representation of the GHS hazard classification process is provided below.

Caption: GHS Hazard Classification Flowchart for this compound.

Section 3: Toxicological Information

Toxicological Data for p-Anisaldehyde (for reference only)

| Endpoint | Species | Route | Value |

| LD50 | Rat | Oral | > 2,000 mg/kg bw |

| LC50 | Rat | Inhalation | > 0.32 mg/L (vapour) |

Source: SIDS Initial Assessment Profile for p-Methoxybenzaldehyde

Experimental Protocols for Irritation Studies

The GHS classification for skin and eye irritation is determined through standardized experimental protocols, typically following OECD (Organisation for Economic Co-operation and Development) guidelines.

Experimental Protocol for In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)

This in vitro test is designed to predict the skin irritation potential of a chemical by assessing its effect on a reconstructed human epidermis model.[4]

-

Test System: A three-dimensional human epidermis model with a functional stratum corneum.

-

Procedure:

-

The test substance is applied topically to the skin model.

-

The exposure period is typically 60 minutes.

-

Following exposure, the tissue is rinsed and incubated for 42 hours.

-

-

Endpoint: Cell viability is determined by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt, which is then quantified spectrophotometrically.

-

Classification: A substance is identified as an irritant (Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[4]

Experimental Protocol for Acute Eye Irritation/Corrosion (OECD Guideline 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or damage.

-

Test System: Typically, albino rabbits are used.

-

Procedure:

-

A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

-

Endpoint: The degree of eye irritation is scored based on the effects on the cornea, iris, and conjunctiva.

-

Classification: The classification is based on the severity and reversibility of the observed lesions.

Section 4: Handling, Storage, and First Aid

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Handling and Storage:

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE).

-

Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed. Store under an inert atmosphere. This material is reported to be air-sensitive.

First Aid Measures:

A clear and logical approach to first aid is essential in case of accidental exposure.

Caption: First-Aid Procedure Decision Tree for this compound Exposure.

Section 5: Ecological Information

Information on the ecotoxicity of this compound is limited. However, its GHS classification as "Hazardous to the aquatic environment, long-term hazard, Category 4" (H413: May cause long lasting harmful effects to aquatic life) indicates a potential for environmental concern.[3]

According to the ECHA registration dossier, the substance is not readily biodegradable. In a 28-day Manometric Respiration Test (OECD 301F), it showed only 3% biodegradation. A supporting study (OECD 310, CO2 Headspace Test) confirmed this result.

Due to the lack of specific ecotoxicity data (e.g., LC50 for fish, EC50 for daphnia), it is crucial to prevent its release into the environment.

Section 6: Regulatory and Transport Information

This compound is subject to various chemical regulations.

-

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): This substance has an active registration under REACH.[3]

-

OSHA Hazard Communication Standard (29 CFR 1910.1200): This chemical is considered hazardous under this standard.

Transport Information:

Specific UN number and transport hazard class information for the pure substance are not consistently provided across sources. It is recommended to consult the specific supplier's SDS for the most accurate and up-to-date transport regulations.

Conclusion

This compound is a valuable chemical intermediate with a defined hazard profile that necessitates careful handling and adherence to safety protocols. Its primary hazards include skin, eye, and respiratory irritation, with a potential for carcinogenicity and long-term adverse effects on aquatic life. While quantitative toxicological data for this specific compound is not widely available, the provided GHS classification and information on a structurally related compound offer a basis for risk assessment. Researchers and drug development professionals should implement stringent engineering controls, utilize appropriate personal protective equipment, and follow the recommended storage and first-aid procedures to ensure a safe working environment. Further research into the specific toxicological and ecotoxicological profile of this compound would be beneficial for a more complete understanding of its safety.

References

Spectroscopic Profile of 3-Fluoro-p-anisaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluoro-p-anisaldehyde (also known as 3-Fluoro-4-methoxybenzaldehyde), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data (NMR, IR, MS), experimental protocols, and a workflow for analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (CAS No: 351-54-2, Molecular Formula: C₈H₇FO₂, Molecular Weight: 154.14 g/mol ).[1][2]

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.84 | s | - | Aldehyde H (CHO) |

| 7.65 | dd | 8.5, 2.0 | Aromatic H |

| 7.58 | dd | 11.5, 2.0 | Aromatic H |

| 7.15 | t | 8.5 | Aromatic H |

| 3.95 | s | - | Methoxy H (OCH₃) |

Solvent: CDCl₃. Instrument: Varian A-60D.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 189.5 | Aldehyde C (CHO) |

| 158.0 (d, J = 250 Hz) | C-F |

| 154.0 | C-OCH₃ |

| 129.5 | Aromatic CH |

| 128.0 (d, J = 5 Hz) | Aromatic C-CHO |

| 115.0 (d, J = 20 Hz) | Aromatic CH |

| 112.5 | Aromatic CH |

| 56.0 | Methoxy C (OCH₃) |

Solvent: Not specified. Source: Aldrich Chemical Company, Inc.[1]

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920 | Strong | C-H stretch (aromatic) |

| 2850 | Medium | C-H stretch (aldehyde) |

| 1690 | Strong | C=O stretch (carbonyl) |

| 1610, 1510 | Medium | C=C stretch (aromatic) |

| 1270 | Strong | C-O stretch (ether) |

| 1120 | Strong | C-F stretch |

Technique: Attenuated Total Reflectance (ATR) - Neat.[1]

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 154 | High | [M]⁺ (Molecular ion) |

| 153 | High | [M-H]⁺ |

| 125 | Medium | [M-CHO]⁺ |

| 95 | High | [M-CHO-OCH₂]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI).[1][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 5-10 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A Varian A-60D NMR spectrometer was used.

-

¹H NMR Acquisition: The spectrum was acquired with a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse sequence.

-

Data Processing: The raw data (FID) was Fourier transformed, and the resulting spectrum was phase-corrected. The chemical shifts were referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound sample was placed directly onto the diamond crystal of an ATR accessory.

-

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer was used.[1]

-

Data Acquisition: The spectrum was recorded from 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.

-

Data Processing: The resulting spectrum was baseline corrected.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound was prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source was used.

-

Gas Chromatography (GC) Conditions: A non-polar capillary column was used. The oven temperature was programmed to ramp from an initial temperature to a final temperature to ensure good separation.

-

Mass Spectrometry (MS) Conditions: The EI source was operated at 70 eV. The mass analyzer was set to scan a mass range of m/z 40-400.

-

Data Processing: The acquired mass spectrum was analyzed to identify the molecular ion and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for spectroscopic analysis of this compound.

References

- 1. This compound | C8H7FO2 | CID 67696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Fluoro-4-methoxybenzaldehyde, 98% | Fisher Scientific [fishersci.ca]

- 3. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Solubility Profile of 3-Fluoro-p-anisaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Fluoro-p-anisaldehyde (also known as 3-Fluoro-4-methoxybenzaldehyde). Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the qualitative solubility profile based on general chemical principles and provides a detailed, generalized experimental protocol for determining the solubility of a solid organic compound, such as this compound, in organic solvents. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling them to effectively utilize this compound in their work.

Introduction to this compound

This compound is a fluorinated aromatic aldehyde with the chemical formula C₈H₇FO₂ and a molecular weight of 154.14 g/mol .[1][2][3] It is a solid at room temperature, with a melting point in the range of 34-35 °C.[3][4] This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer agents.[5] Its solubility in different solvents is a critical parameter for its application in organic synthesis, formulation development, and purification processes.

Qualitative Solubility Profile

In the absence of specific quantitative data, the solubility of this compound in organic solvents can be predicted based on the general principles of aldehyde solubility. Aldehydes are generally soluble in most common organic solvents.[6] The polarity of the carbonyl group (C=O) allows for dipole-dipole interactions with a wide range of organic solvents.

The "like dissolves like" principle suggests that this compound, a moderately polar molecule, will exhibit good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate), and moderate to good solubility in less polar solvents (e.g., dichloromethane, diethyl ether). Its solubility in nonpolar solvents like hexane is expected to be lower.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents. The following table is provided as a template for researchers to populate with experimentally determined data.

| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Acetone | C₃H₆O | 5.1 | 25 | Data not available | Data not available |

| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Data not available | Data not available |

| Ethanol | C₂H₅OH | 4.3 | 25 | Data not available | Data not available |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Data not available | Data not available |

| Hexane | C₆H₁₄ | 0.1 | 25 | Data not available | Data not available |

| Toluene | C₇H₈ | 2.4 | 25 | Data not available | Data not available |

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent using the gravimetric method.[2][6][7]

4.1. Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (accurate to ±0.0001 g)

-

Vials or flasks with screw caps

-

Constant temperature bath or shaker with temperature control

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven for drying

-

Pipettes and syringes

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a constant temperature bath and agitate (e.g., using a shaker or magnetic stirrer) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the withdrawn sample using a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Weigh the evaporation dish containing the filtered saturated solution.

-

Evaporate the solvent from the dish. This can be done at room temperature in a fume hood, or more rapidly in an oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum oven can also be used for gentle drying.

-

-

Determination of Solute Mass:

-

Once all the solvent has evaporated, place the evaporation dish in an oven to dry to a constant weight.

-

Cool the dish in a desiccator to room temperature before weighing.

-

Repeat the drying and weighing process until a constant mass is obtained. The final mass represents the mass of the dissolved this compound.

-

4.3. Calculation of Solubility

The solubility can be calculated using the following formulas:

-

Solubility ( g/100 mL): (Mass of dissolved solute (g) / Volume of solvent withdrawn (mL)) * 100

-

Molar Solubility (mol/L): (Mass of dissolved solute (g) / Molecular weight of solute ( g/mol )) / Volume of solvent withdrawn (L)

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship of steps in solubility determination.

References

An In-depth Technical Guide to 3-Fluoro-p-anisaldehyde: From Synthesis to Pharmaceutical Applications

Introduction

3-Fluoro-p-anisaldehyde, also known as 3-fluoro-4-methoxybenzaldehyde, is a fluorinated aromatic aldehyde that has emerged as a significant building block in organic synthesis, particularly in the realm of drug discovery and materials science. Its unique electronic properties, conferred by the presence of both a fluorine atom and a methoxy group on the benzene ring, make it a versatile intermediate for the synthesis of complex molecules with enhanced biological activity and desirable physicochemical properties. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound, with a focus on its role in pharmaceutical research and development.

Historical Context and Discovery

The synthesis of related fluorinated aromatic aldehydes dates back to the early to mid-20th century. For instance, the synthesis of 3-fluoro-4-ethoxybenzaldehyde was reported in 1932, and methods for preparing other fluorinated phenols and salicylaldehydes were being explored around the same period. These early explorations into the synthesis of fluorinated aromatics laid the groundwork for the eventual synthesis and characterization of this compound. Although the specific researchers or institution responsible for its first synthesis are not clearly documented, its utility as a synthetic intermediate has led to its widespread availability and use in modern organic chemistry.

Physicochemical and Spectroscopic Data

The structural features of this compound impart it with distinct physical and chemical properties. The electron-withdrawing nature of the fluorine atom and the electron-donating effect of the methoxy group influence the reactivity of the aromatic ring and the aldehyde functional group. A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇FO₂ | [1] |

| Molecular Weight | 154.14 g/mol | [1] |

| CAS Number | 351-54-2 | [1] |

| Appearance | White to light yellow solid or powder | [2][3] |

| Melting Point | 29-35 °C | [1][4] |

| Boiling Point | 132 °C at 11 mmHg | [4] |

| Purity | >98.0% (GC) | [3] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Data/Signals | Source |

| ¹H NMR | Data available in public databases. | [1] |

| ¹³C NMR | Data available in public databases. | [1] |

| FT-IR (Melt) | Characteristic C=O and C-F stretching vibrations. | [1] |

| GC-MS | Molecular ion peak corresponding to the molecular weight. | [1] |

| Raman | Spectral data available from various suppliers. | [1] |

Experimental Protocols for Synthesis

Several synthetic routes to this compound have been reported in the chemical literature and patents. These methods often start from readily available precursors and employ various fluorination and formylation strategies. Below are detailed protocols for two common synthetic approaches.

Formylation of 2-Fluoroanisole

This method involves the introduction of a formyl group onto the 2-fluoroanisole ring. One common approach is the Vilsmeier-Haack reaction.

Experimental Protocol:

-

To a stirred solution of 2-fluoroanisole in a suitable solvent such as N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at a controlled temperature (typically 0-10 °C).

-

After the addition is complete, the reaction mixture is heated (e.g., to 60-80 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then cooled and quenched by pouring it onto crushed ice.

-

The aqueous solution is neutralized with a base, such as sodium hydroxide or sodium carbonate, until a pH of 7-8 is reached.

-

The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

Fluorination of p-Anisaldehyde

Direct fluorination of p-anisaldehyde is another viable route, although it can sometimes lead to a mixture of isomers.

Experimental Protocol:

-

Dissolve p-anisaldehyde in a suitable solvent, such as acetonitrile or a fluorinated solvent.

-

The solution is cooled to a low temperature (e.g., -10 to 0 °C).

-

A fluorinating agent, such as Selectfluor® (F-TEDA-BF₄), is added portion-wise to the stirred solution.

-

The reaction is stirred at low temperature and allowed to slowly warm to room temperature. The progress of the reaction is monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated as described in the previous method.

-

Purification by column chromatography is typically required to separate the desired 3-fluoro isomer from other byproducts.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. The presence of the fluorine atom can significantly enhance the pharmacological profile of a drug molecule by improving its metabolic stability, increasing its binding affinity to biological targets, and modifying its lipophilicity and bioavailability.

Key Applications:

-

Anticancer Agents: this compound is a key starting material for the synthesis of fluorinated analogues of Combretastatin A-4.[5] Combretastatins are a class of natural products that exhibit potent anticancer activity by inhibiting tubulin polymerization. The fluorinated derivatives often show improved activity and pharmacokinetic properties.

-

Anti-inflammatory Drugs: This compound is used in the synthesis of Cimicoxib, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine to treat pain and inflammation.[6]

-

Neurological Disorders: The unique electronic properties of the 3-fluoro-4-methoxyphenyl moiety make it a valuable scaffold for the development of drugs targeting neurological disorders.[4]

-

Agrochemicals and Materials Science: Beyond pharmaceuticals, this compound is utilized in the development of novel agrochemicals and advanced materials, such as polymers and coatings, where its properties can enhance performance and durability.[4]

Conclusion

This compound is a valuable and versatile chemical entity with a growing importance in synthetic chemistry. While its precise historical origins are not well-documented, the evolution of fluorination chemistry has established its role as a key building block. Its unique combination of functional groups allows for the creation of diverse molecular architectures with tailored properties, particularly for pharmaceutical applications. The continued exploration of its reactivity and the development of more efficient synthetic methods will undoubtedly expand its utility in the discovery of novel therapeutics and advanced materials.

References

A Technical Guide to 3-Fluoro-p-anisaldehyde: A Synthetic Building Block in Scientific Research

A Note on Natural Occurrence: Contrary to the inquiry's premise, 3-Fluoro-p-anisaldehyde is a synthetic compound and is not known to occur naturally. The biosynthesis of organofluorine compounds in nature is an exceedingly rare phenomenon.[1][2][3][4] While fluorine is abundant in the Earth's crust, it primarily exists as inorganic fluoride.[1][5] Only a handful of naturally occurring organofluorine compounds have been identified, such as fluoroacetate, which is found in a limited number of plant species and produced by some bacteria as a toxin.[2][3] The enzymatic machinery required to incorporate fluorine into organic molecules is not widespread in the biological world.[1][3] Consequently, fluorinated aromatic compounds like this compound are products of chemical synthesis.

This technical guide provides an in-depth overview of this compound, focusing on its synthesis, properties, and significant applications in research and development, particularly for professionals in the fields of chemistry and drug discovery.

Chemical Properties and Data

This compound, also known as 3-fluoro-4-methoxybenzaldehyde, is a valuable fluorinated building block in organic synthesis.[6][7] The presence of the fluorine atom and the methoxy group on the aromatic ring imparts unique chemical properties that are leveraged in the synthesis of more complex molecules.[6]

| Property | Value | Reference |

| CAS Number | 351-54-2 | [7] |

| Molecular Formula | C₈H₇FO₂ | [7][8] |

| Molecular Weight | 154.14 g/mol | [7][8] |

| IUPAC Name | 3-fluoro-4-methoxybenzaldehyde | [7] |

| Synonyms | This compound, 3-Fluoro-4-methoxybenzaldehyde | [9] |

| Appearance | Light yellow to yellow to green powder to lump to clear liquid | [10] |

| Purity | >98.0% (GC) | [10] |

Synthesis of this compound

As a synthetic compound, this compound is produced through various organic chemistry reactions. While specific industrial synthesis protocols are often proprietary, a general conceptual workflow for the synthesis of such a substituted benzaldehyde can be illustrated. A common approach involves the introduction of a formyl group (aldehyde) onto a pre-functionalized benzene ring.

Below is a generalized workflow for the synthesis of a substituted benzaldehyde, which could be adapted for this compound.

Caption: Generalized synthetic workflow for a substituted benzaldehyde.

Applications in Research and Drug Development

The true significance of this compound lies in its utility as a versatile intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries.[6] The incorporation of a fluorine atom into a drug candidate can significantly enhance its metabolic stability, bioavailability, and binding affinity to target proteins.[11]

Pharmaceutical Development: this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals.[6] For instance, it is a key raw material in the development of the API (Active Pharmaceutical Ingredient) Cimicoxib, a non-steroidal anti-inflammatory drug.[7] Its structure is also utilized in the creation of compounds targeting neurological disorders.[6]

Organic Synthesis: In the realm of organic chemistry, this aldehyde is a foundational component for constructing more complex molecular architectures.[6] It readily participates in a variety of chemical reactions, such as condensations, oxidations, and reductions, to yield a diverse array of derivatives.

Materials Science: The unique electronic properties conferred by the fluorine and methoxy groups make this compound a candidate for the development of advanced polymers and coatings.[6] It can also be used in the design of fluorescent probes for biological imaging applications.[7]

Experimental Protocols: A Note on Synthetic Methodologies

Detailed experimental protocols for the synthesis of this compound and its derivatives are found in the specialized chemical literature and patents. These protocols typically involve multi-step syntheses with precise control of reaction conditions such as temperature, pressure, and catalysts. Researchers interested in utilizing this compound would typically consult chemical synthesis databases and peer-reviewed journals for specific reaction schemes and methodologies.

Logical Relationship in Drug Discovery

The use of fluorinated building blocks like this compound in drug discovery follows a logical progression from initial design to the final drug candidate.

Caption: Role of fluorinated intermediates in drug candidate optimization.

References

- 1. Biochemistry: biosynthesis of an organofluorine molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 3. The rare fluorinated natural products and biotechnological prospects for fluorine enzymology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]

- 5. [PDF] Biochemistry: Biosynthesis of an organofluorine molecule | Semantic Scholar [semanticscholar.org]

- 6. chemimpex.com [chemimpex.com]

- 7. apicule.com [apicule.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. This compound | 351-54-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Use of 3-Fluoro-p-anisaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-p-anisaldehyde is a versatile and valuable building block in organic synthesis, prized for its unique electronic properties imparted by the fluorine and methoxy substituents. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the aromatic ring enhances its reactivity and selectivity in various chemical transformations. This makes it a key intermediate in the development of novel pharmaceuticals, agrochemicals, and materials. Notably, it serves as a crucial precursor for the synthesis of biologically active compounds, including chalcones and various heterocyclic scaffolds. The fluorinated and methoxylated phenyl ring is a common motif in molecules designed to exhibit enhanced metabolic stability and improved pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fluorinated chalcones, compounds with significant potential in drug discovery, particularly in the development of anticancer and antimicrobial agents.

Introduction to this compound in Synthesis

This compound, also known as 3-fluoro-4-methoxybenzaldehyde, is an aromatic aldehyde that serves as a pivotal starting material in the synthesis of complex organic molecules. The fluorine atom at the meta-position to the aldehyde and ortho to the methoxy group significantly influences the electronic nature of the benzene ring, thereby affecting the reactivity of the aldehyde group and the aromatic system. This substitution pattern is particularly advantageous in the synthesis of chalcones through Claisen-Schmidt condensation, where it can lead to improved yields and biological activities of the resulting compounds. Furthermore, it is an intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Cimicoxib and a fluorinated analog of the anticancer agent Combretastatin A-4.

Key Applications:

-

Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, with the fluorine substituent often enhancing biological activity.

-

Chalcone Synthesis: It readily undergoes Claisen-Schmidt condensation with various acetophenones to yield fluorinated chalcones, which are investigated for their anticancer, antimicrobial, and anti-inflammatory properties.

-

Heterocyclic Synthesis: The resulting chalcones can be further cyclized to form a variety of heterocyclic compounds such as pyrazoles, pyrimidines, and benzodiazepines, which are important pharmacophores.

-

Agrochemicals and Materials Science: This aldehyde is also utilized in the development of new agrochemicals and advanced polymers.

Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones. It involves the base-catalyzed reaction of an aromatic aldehyde with a ketone. In the context of this document, this compound serves as the aromatic aldehyde.

Caption: General workflow for the synthesis of fluorinated chalcones.

Detailed Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one

This protocol describes the synthesis of a specific fluorinated chalcone derivative with potential biological activity.

Materials:

-

This compound

-

4-Hydroxyacetophenone

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Distilled Water

-

Dilute Hydrochloric Acid (HCl)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Preparation of Reactant Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.36 g (10 mmol) of 4-hydroxyacetophenone in 20 mL of 95% ethanol.

-

Addition of Aldehyde: To the stirred solution, add 1.54 g (10 mmol) of this compound.

-